molecular formula C23H17N3O3S B3004525 Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-93-5

Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No. B3004525
CAS RN: 478067-93-5
M. Wt: 415.47
InChI Key: AWJKSEPMFJFCOS-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .


Synthesis Analysis

Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro for antimicrobial activity against bacteria and fungal species .


Molecular Structure Analysis

Thiadiazoles occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole . Many drugs containing the 1,3,4-thiadiazole nucleus are available in the market .


Chemical Reactions Analysis

The SAR study suggested that [5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl] moiety as a hydrophobic portion, two-electron donor atom, and another hydrophobic distal aryl ring substituted with a p-NO2 group responsible for metabolism, played a crucial role for its anticonvulsant activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound .

Scientific Research Applications

Antibacterial Activity

Compounds with a 1,3,4-thiadiazole scaffold, like the one you’re interested in, have shown considerable antibacterial activity. For instance, certain derivatives have been compared favorably against standard drugs like amoxicillin in combating bacterial strains such as B. subtilis and P. aeruginosa .

Antifungal Efficacy

Although the specific compound has not been directly linked to antifungal activity, related molecules within the same family have been evaluated against fungal strains like T. harzianum and A. niger, showing promising results when compared to standard drugs like fluconazole .

Anti-inflammatory Properties

Derivatives of 1,3,4-thiadiazole have also demonstrated significant anti-inflammatory effects. Some studies report inhibition of paw edema comparable to that of established anti-inflammatory medications such as indomethacin .

Pharmaceutical Testing

The compound Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate is available for purchase as a high-quality reference standard for pharmaceutical testing, indicating its utility in drug development and quality control processes .

Plant Hormone Research

Indole derivatives are known for their role as plant hormones and are involved in the degradation of tryptophan in higher plants. While not directly linked to your compound, this suggests potential applications in agricultural research or as a model compound for studying plant growth and development .

Chemical Properties Analysis

The compound’s detailed chemical properties such as melting point, boiling point, density, molecular formula, and weight are crucial for researchers in various fields including material science, chemical engineering, and pharmaceuticals to understand its behavior under different conditions .

Future Directions

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research may focus on the structural modifications of different thiadiazole derivatives for various pharmacological activities .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

1,3,4-thiadiazole derivatives, which this compound contains, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of biological activities . The disruption of DNA replication processes by 1,3,4-thiadiazol derivatives could potentially affect various biochemical pathways related to cell growth and proliferation .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives, in general, have attracted increasing attention in recent years due to their diverse biological activities .

Result of Action

The ability of 1,3,4-thiadiazole derivatives to disrupt dna replication processes suggests that they could have significant effects on cell growth and proliferation .

Action Environment

It is known that the tautomeric behavior of 1,3,4-thiadiazole derivatives occurs due to 2-hydroxy-, mercapto- and amino-derivatives and is the pseudo aromatic molecule in nature . This suggests that the compound’s action could potentially be influenced by environmental factors such as pH and temperature .

properties

IUPAC Name

ethyl 3-(4-phenylthiadiazol-5-yl)oxypyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c1-2-28-22(27)20-17-12-11-16(14-19(17)26-13-7-6-10-18(20)26)29-23-21(24-25-30-23)15-8-4-3-5-9-15/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJKSEPMFJFCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OC4=C(N=NS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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